5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride
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Overview
Description
5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride is a chemical compound with the molecular formula C9H9ClFN·HCl. It is a derivative of tetrahydroquinoline, a bicyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-1,2,3,4-tetrahydroquinoline and fluorinating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various quinoline derivatives, fully hydrogenated tetrahydroquinoline compounds, and substituted tetrahydroquinoline derivatives .
Scientific Research Applications
5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1,2,3,4-tetrahydroquinoline
- 7-Fluoro-1,2,3,4-tetrahydroquinoline
- 5-Fluoro-1,2,3,4-tetrahydroquinoline
Uniqueness
5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride is unique due to the presence of both chloro and fluoro substituents on the tetrahydroquinoline ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-8-4-6(11)5-9-7(8)2-1-3-12-9;/h4-5,12H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPZUHRDJSQECR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2Cl)F)NC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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